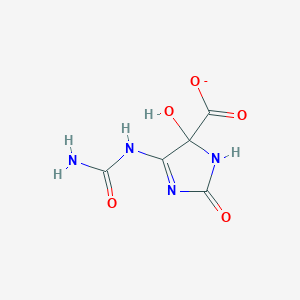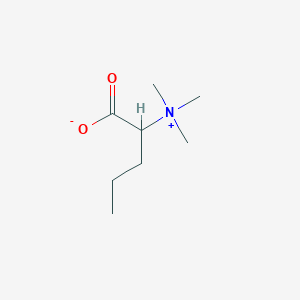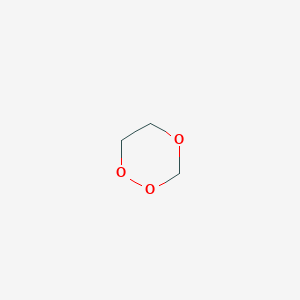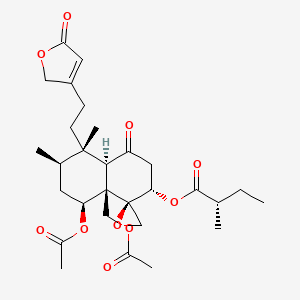
Ajugareptansone A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ajugareptansone A is a natural product found in Ajuga reptans with data available.
Aplicaciones Científicas De Investigación
Structural Elucidation and Spectroscopy
Ajugareptansone A, a neo-clerodane diterpene, has been isolated from Ajuga reptans along with other compounds like ajugatansins. The structures of Ajugareptansone A and related compounds were elucidated using spectroscopic methods, enhancing our understanding of neo-clerodane diterpenoids and their potential applications in various fields, including pharmacology and material sciences (Carbonell & Coll, 2001).
Phytochemistry and Biological Activity
The genus Ajuga, which includes Ajugareptansone A, is known for its medicinal properties, traditionally used as food and medicine. A study on Ajuga chamaecistus subsp. scoparia aimed to investigate its antidiabetic, anti-Alzheimer's disease, skin-protective, and antioxidant activities. This research highlighted the potential of Ajugareptansone A and related compounds in developing functional foods, cosmetics, and pharmaceuticals due to their significant enzyme inhibitory and antioxidant capacities (Movahhedin et al., 2016).
Antioxidant Effects
Ajugareptansone A's antioxidant properties have been studied in the context of diabetes management. In an experimental setting, Ajuga iva, which contains compounds like Ajugareptansone A, demonstrated a significant antioxidant effect. This effect was observed through the reduction of lipid peroxidation and enhancement of antioxidant enzymes activities in plasma, erythrocytes, and tissues of diabetic rats, suggesting a potential therapeutic role in managing oxidative stress-related conditions (Taleb-Senouci et al., 2009).
Anti-inflammatory Properties
The anti-inflammatory properties of Ajuga species, including those potentially linked to Ajugareptansone A, were studied in various species like Ajuga bracteosa. The extract exhibited significant anti-inflammatory activity and COX-1 and COX-2 inhibition. This finding supports the traditional use of Ajuga species for inflammatory diseases and highlights the potential medicinal value of Ajugareptansone A in developing anti-inflammatory treatments (Gautam, Jachak, & Saklani, 2011).
Antidiabetic Activity
Ajugareptansone A is part of a group of compounds in Ajuga species known for their antidiabetic properties. Studies have validated the traditional use of Ajuga integrifolia, containing Ajugareptansone A, for treating diabetes mellitus. The crude extract and solvent fractions of Ajuga integrifolia root demonstrated significant antidiabetic activity in experimental models, supporting the potential role of Ajugareptansone A in diabetes management (Alene et al., 2020).
Anticancer Potential
The anticancer potential of Ajuga species, including Ajugareptansone A, was investigated to understand the phytochemical profile and the mechanisms underlying their antitumor efficacy. Ajuga species extracts demonstrated strong inhibitory actions on key molecules involved in the inflammatory response and modulated oxidative stress in cancer cell lines, indicating a potential role in cancer treatment (Rauca et al., 2019).
Propiedades
Nombre del producto |
Ajugareptansone A |
|---|---|
Fórmula molecular |
C29H40O10 |
Peso molecular |
548.6 g/mol |
Nombre IUPAC |
[(1R,2S,4aR,5S,6R,8S,8aR)-8-acetyloxy-8a-(acetyloxymethyl)-5,6-dimethyl-4-oxo-5-[2-(5-oxo-2H-furan-3-yl)ethyl]spiro[2,3,4a,6,7,8-hexahydronaphthalene-1,2'-oxirane]-2-yl] (2S)-2-methylbutanoate |
InChI |
InChI=1S/C29H40O10/c1-7-16(2)26(34)39-23-12-21(32)25-27(6,9-8-20-11-24(33)35-13-20)17(3)10-22(38-19(5)31)28(25,14-36-18(4)30)29(23)15-37-29/h11,16-17,22-23,25H,7-10,12-15H2,1-6H3/t16-,17+,22-,23-,25+,27-,28+,29+/m0/s1 |
Clave InChI |
XUXQPEZRTLXTOS-HSOKWXGPSA-N |
SMILES isomérico |
CC[C@H](C)C(=O)O[C@H]1CC(=O)[C@@H]2[C@@]([C@@H](C[C@@H]([C@]2([C@@]13CO3)COC(=O)C)OC(=O)C)C)(C)CCC4=CC(=O)OC4 |
SMILES canónico |
CCC(C)C(=O)OC1CC(=O)C2C(C(CC(C2(C13CO3)COC(=O)C)OC(=O)C)C)(C)CCC4=CC(=O)OC4 |
Sinónimos |
ajugareptansone A |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




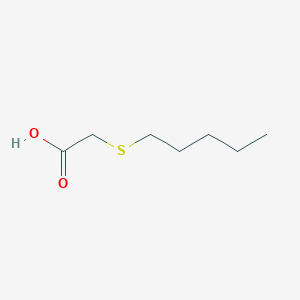

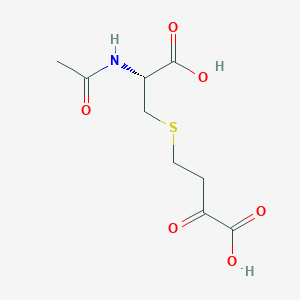
![5,7-dimethyl-N-(3,4,5-trimethoxyphenyl)-3-pyrazolo[1,5-a]pyrimidinecarboxamide](/img/structure/B1259676.png)
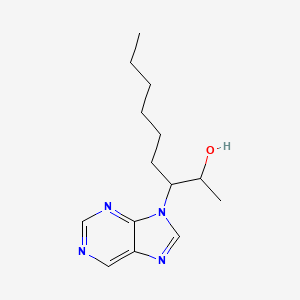
![(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-5-propan-2-ylselanylpentan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1259678.png)
![(10S,13R,14R,17R)-4,10,13-trimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1259679.png)
